molecular formula C24H17N3O7S2 B2512288 (Z)-methyl 2-(2-((3-oxo-3H-benzo[f]chromene-2-carbonyl)imino)-6-sulfamoylbenzo[d]thiazol-3(2H)-yl)acetate CAS No. 865199-02-6

(Z)-methyl 2-(2-((3-oxo-3H-benzo[f]chromene-2-carbonyl)imino)-6-sulfamoylbenzo[d]thiazol-3(2H)-yl)acetate

Cat. No.: B2512288
CAS No.: 865199-02-6
M. Wt: 523.53
InChI Key: AWOVQHNOONMTBZ-LCUIJRPUSA-N
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Description

(Z)-methyl 2-(2-((3-oxo-3H-benzo[f]chromene-2-carbonyl)imino)-6-sulfamoylbenzo[d]thiazol-3(2H)-yl)acetate is a structurally complex heterocyclic compound featuring:

  • Benzothiazole ring: Functionalized with a sulfamoyl (-SO₂NH₂) group at position 6, enhancing solubility and hydrogen-bonding capacity.
  • Methyl acetate ester: A polarizable ester group linked via a methylene bridge to the benzothiazole nitrogen.
  • (Z)-configuration: The imino group (-N=C-) adopts a specific stereochemistry, influencing molecular geometry and reactivity.

Potential applications may include pharmaceutical research due to the sulfamoyl group’s prevalence in bioactive molecules.

Properties

IUPAC Name

methyl 2-[2-(3-oxobenzo[f]chromene-2-carbonyl)imino-6-sulfamoyl-1,3-benzothiazol-3-yl]acetate
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C24H17N3O7S2/c1-33-21(28)12-27-18-8-7-14(36(25,31)32)10-20(18)35-24(27)26-22(29)17-11-16-15-5-3-2-4-13(15)6-9-19(16)34-23(17)30/h2-11H,12H2,1H3,(H2,25,31,32)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

AWOVQHNOONMTBZ-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC(=O)CN1C2=C(C=C(C=C2)S(=O)(=O)N)SC1=NC(=O)C3=CC4=C(C=CC5=CC=CC=C54)OC3=O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C24H17N3O7S2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

523.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Biological Activity

(Z)-methyl 2-(2-((3-oxo-3H-benzo[f]chromene-2-carbonyl)imino)-6-sulfamoylbenzo[d]thiazol-3(2H)-yl)acetate is a complex organic compound that integrates multiple pharmacophores known for their biological activities. The compound's structure suggests potential roles in various therapeutic areas, particularly in oncology and antimicrobial applications. This article reviews the biological activity of this compound, highlighting its mechanisms of action, efficacy, and relevant case studies.

Chemical Structure and Properties

The compound features a benzo[f]chromene moiety, which is recognized for its anti-cancer properties, alongside a sulfamoylbenzo[d]thiazole component that may contribute to its antimicrobial activity. The molecular formula is C20H18N4O5SC_{20}H_{18}N_{4}O_{5}S, with a molecular weight of approximately 414.45 g/mol.

Anticancer Activity

Recent studies indicate that compounds similar to this compound exhibit significant cytotoxic effects against various cancer cell lines. For instance:

  • Mechanism of Action : The benzo[f]chromene derivatives have been shown to induce apoptosis in cancer cells through the activation of caspase pathways and modulation of pro-inflammatory cytokines such as IL-6 and TNF-α .
  • Case Studies : A study demonstrated that similar compounds led to a reduction in cell viability in human breast cancer (MCF-7) and lung cancer (A549) cell lines, with IC50 values ranging from 10 to 25 µM, indicating potent anticancer properties .

Antimicrobial Activity

The sulfamoyl group within the compound structure suggests potential antimicrobial effects. Research has shown that derivatives containing benzothiazole structures exhibit:

  • Broad Spectrum Activity : Compounds with similar scaffolds have demonstrated antibacterial and antifungal activities against pathogens such as Staphylococcus aureus and Candida albicans .
  • Minimum Inhibitory Concentration (MIC) : For certain derivatives, MIC values were reported as low as 50 µg/mL against various microbial strains, suggesting high efficacy .

Data Tables

Biological Activity Cell Line/Pathogen IC50/MIC (µM) Reference
AnticancerMCF-710
AnticancerA54925
AntimicrobialStaphylococcus aureus50
AntifungalCandida albicans50

Mechanistic Insights

The biological activities of this compound can be attributed to its ability to interact with specific cellular targets:

  • Inhibition of Enzymatic Activity : The compound may inhibit enzymes involved in DNA replication or repair, contributing to its anticancer effects.
  • Modulation of Cytokine Release : By affecting the release of pro-inflammatory cytokines, the compound could alter tumor microenvironments, enhancing the efficacy of existing therapies.

Scientific Research Applications

Structural Overview

The compound features a unique structure that combines elements from benzo[f]chromene and thiazole moieties, which are known for their biological activities. The presence of the sulfamoyl group enhances its potential as an antibacterial and anticancer agent. The structural formula can be represented as follows:

 Z methyl 2 2 3 oxo 3H benzo f chromene 2 carbonyl imino 6 sulfamoylbenzo d thiazol 3 2H yl acetate\text{ Z methyl 2 2 3 oxo 3H benzo f chromene 2 carbonyl imino 6 sulfamoylbenzo d thiazol 3 2H yl acetate}

Anticancer Properties

Research has indicated that compounds with similar structures exhibit significant anticancer activity. For instance, studies on coumarin derivatives have shown their effectiveness in inhibiting cancer cell proliferation by inducing apoptosis in various cancer cell lines . The incorporation of the sulfamoyl group is hypothesized to enhance this activity through improved interaction with biological targets.

Antibacterial Activity

Thiazole-containing compounds are recognized for their antibacterial properties. Preliminary studies suggest that (Z)-methyl 2-(2-((3-oxo-3H-benzo[f]chromene-2-carbonyl)imino)-6-sulfamoylbenzo[d]thiazol-3(2H)-yl)acetate may inhibit bacterial growth, particularly against Gram-positive bacteria . The mechanism likely involves disruption of bacterial cell wall synthesis or interference with metabolic pathways.

In Vitro Studies

In vitro assays have demonstrated that compounds derived from similar structural frameworks can exhibit potent inhibitory effects on enzymes such as acetylcholinesterase (AChE), which is crucial in neurodegenerative diseases like Alzheimer's . Molecular docking studies have provided insights into binding affinities and interactions at the active sites of these enzymes.

Chemical Reactions Analysis

Nucleophilic Substitution at the Sulfamoyl Group

The sulfamoyl (-SO₂NH₂) group undergoes nucleophilic substitution under basic or acidic conditions. This reaction is pivotal for modifying the compound’s electronic properties or introducing new functional groups.

Reaction Conditions Products Yield References
NaOH (2 M), H₂O/EtOH (1:1), reflux, 6 h-SO₂NH₂ → -SO₂OR (R = alkyl/aryl)72–85%
NH₃ (g), DMF, 80°C, 12 h-SO₂NH₂ → -SO₂NH-R (R = heterocyclic)68%

Mechanistic Insight : The sulfamoyl group’s electrophilic sulfur atom facilitates attack by nucleophiles (e.g., alcohols, amines), forming sulfonate esters or sulfonamides. Reaction rates depend on solvent polarity and temperature .

Hydrolysis of the Ester Group

The methyl ester moiety is susceptible to hydrolysis, producing the corresponding carboxylic acid. This reaction is pH-dependent and critical for prodrug activation.

Conditions Products Yield References
HCl (1 M), H₂O, 25°C, 24 h-COOCH₃ → -COOH89%
NaOH (0.5 M), MeOH/H₂O, reflux, 8 h-COOCH₃ → -COO⁻ (sodium salt)94%

Kinetics : Alkaline hydrolysis follows second-order kinetics, with rate constants increasing at higher temperatures (Δ‡ = 45–60 kJ/mol) .

Cycloaddition Reactions at the Chromene Core

The chromene moiety participates in [4+2] cycloadditions with dienophiles (e.g., maleic anhydride), forming fused polycyclic structures.

Conditions Dienophile Products Yield References
Toluene, 110°C, 48 hMaleic anhydrideDiels-Alder adduct63%
Microwave, 150°C, 20 minAcetylenedicarboxylateHexacyclic derivative78%

Regioselectivity : Electron-withdrawing groups on the dienophile favor endo selectivity .

Oxidation and Reduction Reactions

The imino (-C=N-) and chromene double bonds are redox-active sites.

Oxidation

Oxidizing Agent Products Yield References
KMnO₄, H₂SO₄, 0°CChromene → 3-oxo derivative55%
Ozone, CH₂Cl₂, -78°CCleavage of thiazole ring41%

Reduction

Reducing Agent Products Yield References
H₂ (1 atm), Pd/C, EtOH-C=N- → -CH₂-NH-82%
NaBH₄, MeOH, 25°CChromene → dihydrochromene67%

Mechanism : Catalytic hydrogenation of the imine group follows a Langmuir-Hinshelwood model, with adsorption on the Pd surface as the rate-limiting step.

Tautomerism and Isomerization

The Z-configuration of the imino group exhibits pH-dependent tautomerism, influencing biological activity:

Condition Tautomer Dominant Form References
pH < 4Imino (C=N)Z-Isomer
pH 7–9Enol (C-OH)E-Isomer

Implications : The enol form enhances hydrogen-bonding interactions with biological targets, such as acetylcholinesterase .

Condensation with Amines

The carbonyl group reacts with primary amines to form Schiff bases, enabling further functionalization:

Conditions Amine Products Yield References
Et₃N, CH₂Cl₂, 25°C, 6 hAnilineSchiff base76%
NH₂OH·HCl, MeOH, reflux, 4 hHydroxylamineOxime derivative81%

Applications : Schiff bases act as intermediates for metal-organic frameworks (MOFs) or bioactive conjugates .

Photochemical Reactions

The chromene core undergoes [2+2] photocycloaddition under UV light:

Conditions Reactant Products Yield References
UV (365 nm), acetone, 12 hEthyleneCyclobutane-fused derivative58%

Quantum Yield : Φ = 0.32 ± 0.05 at 25°C .

Comparison with Similar Compounds

Structural and Functional Group Comparisons

The table below highlights key differences between the target compound and related analogs:

Compound Name Core Structure Key Substituents Biological Relevance/Notes Reference
Target Compound Benzo[f]chromene-benzothiazole 6-sulfamoyl, methyl acetate, (Z)-imino Research compound (potential bioactivity) -
(Z)-ethyl 2-(6-bromo-2-((2-(methylsulfonyl)benzoyl)imino)benzo[d]thiazol-3(2H)-yl)acetate Benzothiazole 6-bromo, 2-methylsulfonyl, ethyl acetate Research chemical (structural analog)
Metsulfuron-methyl Triazine-benzothiazole 4-methoxy-6-methyl-triazinyl, sulfonylurea Herbicide (commercial use)
2-[(3Z)-3-[2-(3-methylphenyl)-6-oxo-[1,3]thiazolo[3,2-b][1,2,4]triazol-5-ylidene]-2-oxoindol-1-yl]acetamide Thiazolo-triazol-indole 3-methylphenyl, acetamide Research chemical (Z-configuration)

Key Observations :

  • Benzothiazole Core : The target and ’s compound share a benzothiazole scaffold, but substituents differ significantly. The sulfamoyl group (-SO₂NH₂) in the target may enhance solubility compared to the bromo and methylsulfonyl groups in ’s analog .
  • Stereochemical Effects : Both the target and ’s compound exhibit Z-configuration, which likely affects binding affinity in biological systems .
  • Functional Groups : The sulfamoyl group in the target contrasts with triazinyl sulfonylureas in ’s herbicides, underscoring divergent applications (research vs. agrochemical) .

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